1H-Imidazo[4,5-C]pyridin-2(3H)-one
Overview
Description
1H-Imidazo[4,5-C]pyridin-2(3H)-one is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-C]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 3,4-diaminopyridine with appropriate aldehydes under acidic or basic conditions to form the desired imidazo[4,5-C]pyridine scaffold .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated reaction setups to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-C]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazo[4,5-C]pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, amines, and thiols, under appropriate reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-C]pyridine N-oxides, while reduction may produce reduced imidazo[4,5-C]pyridine derivatives.
Scientific Research Applications
1H-Imidazo[4,5-C]pyridin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-C]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis . Additionally, it can bind to enzyme active sites, blocking their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
1H-Imidazo[4,5-C]pyridin-2(3H)-one can be compared with other similar compounds, such as:
1H-Imidazo[4,5-B]pyridine: Similar in structure but differs in the position of the fused rings, leading to different chemical and biological properties.
1H-Imidazo[1,2-A]pyridine: Another related compound with a different ring fusion pattern, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSVBILSBHWRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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